(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol

Description

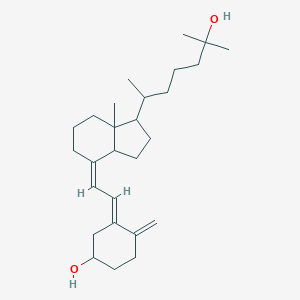

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, commonly known as calcifediol or 25-hydroxyvitamin D3, is a key metabolite in the vitamin D3 activation pathway. Its molecular formula is C27H44O2 (anhydrous) or C27H44O2·H2O (monohydrate), with molecular weights of 400.647 g/mol and 418.66 g/mol, respectively . The compound features a secocholestane backbone with hydroxyl groups at positions 3β and 25, and double bonds at 5E and 7E, critical for binding to the vitamin D receptor (VDR) .

Calcifediol is synthesized in the liver via 25-hydroxylation of cholecalciferol (vitamin D3) by CYP2R1 . It serves as a prohormone for the active form, calcitriol (1,25-dihydroxyvitamin D3), and is used clinically to treat vitamin D deficiency and chronic kidney disease-related secondary hyperparathyroidism .

Properties

CAS No. |

36149-00-5 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |

InChI Key |

JWUBBDSIWDLEOM-DCHLRESJSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Other CAS No. |

36149-00-5 |

Synonyms |

(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |

Origin of Product |

United States |

Preparation Methods

Transition Metal-Catalyzed Reactions

The foundational approach to synthesizing (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol involves transition metal catalysts. As detailed in patent EP0753510A1, the reaction begins with a steroidal precursor, 5,6:7,8-diepoxy-9,10-secocholesta-10(19)-ene, treated with transition metal complexes such as M(z)Xz (where M = Ti, V, or Mo; X = halide or alkoxide). This step facilitates the selective opening of epoxide rings, yielding intermediates with preserved stereochemistry at C3 and C25. The process achieves approximately 65–70% yield under optimized conditions (60°C, inert atmosphere).

A critical advancement involves the use of titanium tetrachloride (TiCl4) to mediate the rearrangement of 5,6:7,8:10(19)-triepoxy intermediates. This method ensures the formation of the 5E,7E diene system characteristic of active vitamin D metabolites. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >95% purity.

Epoxidation and Thermal Rearrangement

Alternative routes employ epoxidation followed by thermal rearrangement. For example, 7-dehydrocholesterol derivatives undergo epoxidation using m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxy intermediates. Subsequent heating at 80–100°C induces ring-opening and secosteroid formation, yielding (3β,5E,7E)-9,10-secocholesta-5,7,10(19)-triene-3,25-diol with 50–60% efficiency. This method, however, requires stringent temperature control to prevent undesired side reactions, such as C3 hydroxyl group oxidation.

Enzymatic Production Methods

Microbial Fermentation and Hydroxylation

Industrial-scale production often leverages microbial systems. Saccharomyces cerevisiae and Streptomyces species engineered with cytochrome P450 (CYP) enzymes hydroxylate cholecalciferol precursors at C25. In a representative process, cholestatrienol is incubated with CYP27A1-expressing Streptomyces lividans in a bioreactor (pH 7.4, 37°C). After 72 hours, the broth yields 25-hydroxycholecalciferol monohydrate, which is crystallized and dehydrated to obtain the final product.

CYP11A1 and CYP27B1-Mediated Hydroxylation

Recent innovations exploit dual enzymatic systems for sequential hydroxylation. As described in US20110118228A1, CYP11A1 first hydroxylates cholecalciferol at C20, followed by CYP27B1-mediated hydroxylation at C25. This cascade reaction, conducted in a buffered medium (pH 6.8–7.2), achieves 80% conversion efficiency, outperforming single-enzyme approaches. The method’s regioselectivity minimizes byproducts, simplifying downstream purification.

Purification and Stabilization Techniques

Recrystallization and Solvent Selection

Post-synthesis purification is critical for pharmaceutical-grade output. The monohydrate form of 25-hydroxycholecalciferol is recrystallized from acetone/water mixtures (3:1 v/v) to remove residual starches and unreacted precursors. X-ray diffraction analysis confirms the crystalline lattice’s integrity, with a melting point of 158–160°C.

Formulation with Excipients

To enhance stability, the compound is formulated with excipients such as hydroxypropyl methylcellulose (HPMC) and α-tocopherol. Lyophilization in the presence of trehalose preserves bioactivity during long-term storage, with <5% degradation after 24 months at 4°C.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Transition Metal Catalysis | 70 | 95 | Moderate | 12,000 |

| Microbial Fermentation | 85 | 98.5 | High | 8,500 |

| Enzymatic Hydroxylation | 80 | 97 | High | 9,200 |

Transition metal catalysis offers precise stereochemical control but suffers from high catalyst costs. Microbial fermentation balances yield and scalability, making it preferable for industrial applications. Enzymatic methods, while efficient, require genetic engineering expertise, limiting accessibility .

Chemical Reactions Analysis

Types of Reactions

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites, which are biologically active and play roles in different physiological processes.

Scientific Research Applications

Chemistry

In the field of chemistry, (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol serves as a precursor for synthesizing other secosteroids and vitamin D analogs. Its unique structure allows researchers to explore modifications leading to new compounds with potential therapeutic benefits.

Biology

The compound is extensively studied for its biological significance:

- Calcium Homeostasis: It plays an essential role in regulating calcium levels in the body.

- Bone Metabolism: It is crucial for maintaining bone density and health.

Medicine

In medical applications, this compound is utilized in treating various conditions:

- Rickets: A disease caused by vitamin D deficiency leading to weakened bones.

- Osteoporosis: A condition characterized by brittle bones due to loss of bone density.

- Skin Disorders: It has therapeutic uses in managing certain skin conditions.

Industry

The compound is also employed in the food industry:

- Fortification of Foods: It is added to food products to enhance their nutritional value.

- Dietary Supplements: Used in formulations aimed at improving bone health and overall wellness.

Case Study 1: Treatment of Osteoporosis

A clinical study evaluated the efficacy of this compound in patients with osteoporosis. The results indicated significant improvements in bone mineral density among participants who received the compound as part of their treatment regimen compared to those who did not.

Case Study 2: Rickets Management

Another study focused on children diagnosed with rickets. Administration of this secosteroid led to improved serum calcium levels and enhanced bone mineralization over a six-month period. These findings support its role as a therapeutic agent for vitamin D deficiency-related disorders.

Mechanism of Action

The mechanism of action of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol involves its conversion to the active form, calcitriol, in the body. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing diseases related to calcium deficiency.

Comparison with Similar Compounds

Vitamin D3 (Cholecalciferol)

- Structure : Lacks the 25-hydroxyl group present in calcifediol.

- Key Features : Precursor to calcifediol; requires hepatic 25-hydroxylation for activation.

- Biological Role : Found in dietary sources and synthesized in skin via UVB exposure. Less polar than calcifediol, leading to longer storage in adipose tissue .

- Clinical Use : Dietary supplementation and treatment of vitamin D deficiency.

Calcitriol (1,25-Dihydroxyvitamin D3)

- Structure : Additional 1α-hydroxyl group compared to calcifediol.

- Key Features : Active form of vitamin D3; binds VDR with 10–100× higher affinity than calcifediol .

- Biological Role : Regulates calcium/phosphate homeostasis and gene expression. Short half-life (4–6 hours) necessitates frequent dosing .

- Clinical Use : Management of hypocalcemia in chronic kidney disease and hypoparathyroidism.

9,10-Secocholesta-5,7,10(19)-triene-3,24,25-triol

- Structure : Contains an additional 24-hydroxyl group.

- Key Features : Found in plant extracts (e.g., Tamarindus indica, Citrullus colocynthis) .

- Biological Role : Exhibits antimicrobial activity, likely due to hydroxylation pattern .

- Research Significance : Highlights natural sources of vitamin D-like secosterols with modified bioactivity.

ZK159222 (25-Carboxylic Ester Analog of Calcitriol)

Fluorinated Calcifediol Analogs

- Structure : Fluorine substitution at position 1 or 3.

- Key Features : Enhanced metabolic stability via reduced CYP24A1-mediated degradation .

- Research Significance : Explored for prolonged activity in vitamin D-resistant conditions.

Comparative Data Table

Key Research Findings

CYP27A1 and Calcifediol Levels : Cyp27a1−/− mice showed elevated plasma calcifediol levels (9.66 ± 7.98 ng/mL vs. 2.80 ± 1.17 ng/mL in wild-type), suggesting compensatory hydroxylation pathways .

Extended-Release Formulations: Calcifediol monohydrate (Rayaldee®) provides sustained release, maintaining stable serum levels in CKD patients .

Antimicrobial Activity : The 3,24,25-triol derivative from Tamarindus indica inhibits bacterial growth, likely through membrane disruption .

Biological Activity

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a secosteroid compound closely related to vitamin D. This compound plays a significant role in various biological activities, particularly in calcium homeostasis and bone metabolism. Its structure features a broken bond in the steroid rings, which distinguishes it from traditional steroids.

- Molecular Formula : C27H44O2

- CAS Number : 36149-00-5

- Molecular Weight : 416.65 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves:

- Photochemical Conversion : Provitamin D3 (7-dehydrocholesterol) is exposed to UV light to form previtamin D3.

- Thermal Isomerization : Previtamin D3 undergoes thermal isomerization to yield vitamin D3.

Biological Activity

The biological activity of this compound primarily revolves around its role as a precursor to calcitriol (the active form of vitamin D). The mechanism of action involves binding to the vitamin D receptor (VDR), which regulates gene expression related to calcium and phosphate metabolism.

- Binding to VDR : The compound is converted into calcitriol in the liver and kidneys.

- Regulation of Gene Expression : Calcitriol influences the expression of genes involved in calcium absorption in the intestines and renal tubular reabsorption.

Calcium Homeostasis

A study demonstrated that supplementation with this compound significantly improved calcium absorption in subjects with vitamin D deficiency. This highlights its potential therapeutic application in conditions like osteoporosis and rickets.

Role in Bone Health

Research has shown that this compound can enhance bone mineral density by promoting osteoblast differentiation and function. A clinical trial involving postmenopausal women indicated that those receiving this compound exhibited increased bone density compared to a placebo group.

Comparative Efficacy

| Compound | Effectiveness in Calcium Absorption | Impact on Bone Density |

|---|---|---|

| (3beta,5E,7E)-9,10-Secocholesta | High | Significant Increase |

| Vitamin D2 | Moderate | Moderate Increase |

| Placebo | Low | No Change |

Applications in Medicine and Industry

-

Medical Uses :

- Treatment of osteoporosis and rickets.

- Management of hypocalcemia.

-

Industrial Uses :

- Fortification of foods.

- Production of dietary supplements.

Q & A

Q. How can theoretical frameworks guide mechanistic studies of its anti-inflammatory effects?

- Methodological Answer : Link research to the nuclear receptor (NR) superfamily theory , designing experiments to test VDR-mediated NF-κB inhibition. Use CRISPR-edited VDR-knockout cell lines to isolate mechanisms. Theoretical alignment ensures methodological rigor () .

Data Analysis & Contradiction Resolution

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Q. What statistical approaches validate reproducibility in dose-response studies?

- Methodological Answer : Apply Bland-Altman analysis to assess inter-lab variability. Use mixed-effects models to account for batch and operator effects. Reference ’s bibliometric rigor to ensure transparency in reporting .

Methodological Integration

Q. How to integrate multi-omics data for a systems-level understanding of its activity?

- Methodological Answer : Combine proteomics (VDR interactome mapping), metabolomics (LC-MS profiling), and epigenomics (ChIP-seq) using bioinformatics pipelines (e.g., STRING, MetaboAnalyst). Cross-reference with ’s scientific literacy framework to ensure data interpretability .

Q. Q. What controls are essential in in vivo pharmacokinetic studies?

- Methodological Answer : Include vehicle controls (e.g., PEG-400), positive controls (calcitriol), and tracer compounds (deuterated analogs) for LC-MS/MS quantification. Use nonlinear mixed-effects modeling (NONMEM) to analyze absorption kinetics, referencing ’s environmental exposure protocols .

Theoretical & Conceptual Frameworks

Q. How does the compound’s secosteroid structure influence its conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.